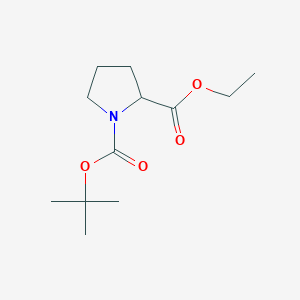

Boc-DL-Proline ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-DL-Proline ethyl ester is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 . It is used for research and development purposes .

Synthesis Analysis

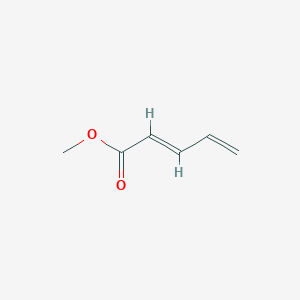

The synthesis of Boc-DL-Proline ethyl ester involves several steps. In one method, L-leucine methyl ester hydrochloride is reacted with a 3.0 M solution of phenylmagnesium bromide in diethyl ether . The reaction mixture is stirred and then quenched with 10 wt% aqueous NH4Cl . The resulting mixture is then extracted with diethyl ether, and the organic layer is dried over anhydrous MgSO4 . The filtrate is concentrated by rotary evaporation and further dried under vacuum to obtain the title compound .Chemical Reactions Analysis

The Boc group in Boc-DL-Proline ethyl ester can be deprotected using various methods. One such method involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .科学的研究の応用

Peptide Synthesis

Boc-DL-Proline ethyl ester is often used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Boc-DL-Proline ethyl ester can be used to study protein structure, function, and interactions .

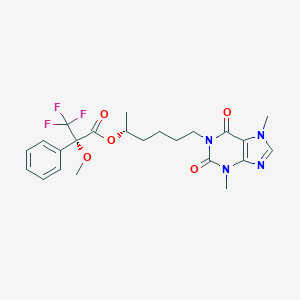

Fluorinated Peptide Models

Boc-DL-Proline ethyl ester can be used in the development of fluorinated peptide models . Fluorinated moieties are valuable in chemistry due to the sensitive NMR detectability of the 19 F nucleus. Fluorination of molecular scaffolds can selectively influence a molecule’s polarity, conformational preferences, and chemical reactivity .

Hydrolysis Studies

This compound can be used to study hydrolysis in biologically relevant buffers . The hydrolytic stability can be tailored over a broad pH range by varying the number of fluorine atoms in the ester moiety or by introducing adjacent charges in the peptide sequence .

Conformational Impact Studies

Boc-DL-Proline ethyl ester can be used to study the conformational impact of the 2,2-difluoromethyl ester on several neutral and charged oligopeptides .

Kinetic Resolution and Asymmetric Synthesis

Boc-DL-Proline ethyl ester can be used in biocatalytic kinetic resolution and asymmetric synthesis for the production of d-proline . The kinetic resolution of N-acetyl-dl-proline, dl-proline esters, and N-benzyloxycarbonyl-dl-proline was developed using hydrolytic enzymes .

作用機序

Target of Action

Boc-DL-Proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis . The primary target of this compound is the amino group in proteins. It acts as a protecting group for the amino group during peptide synthesis .

Mode of Action

The compound works by protecting the amino group in proteins during peptide synthesis . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows the compound to protect the amino group from reacting with other compounds during the synthesis process .

Biochemical Pathways

The compound affects the peptide synthesis pathway. During peptide synthesis, the amino group in proteins needs to be protected to prevent unwanted reactions. Boc-DL-Proline ethyl ester provides this protection, allowing the peptide synthesis to proceed without interference .

Result of Action

The primary result of the action of Boc-DL-Proline ethyl ester is the successful synthesis of peptides. By protecting the amino group in proteins, the compound ensures that peptide synthesis can proceed without unwanted reactions .

Action Environment

The action of Boc-DL-Proline ethyl ester is influenced by environmental factors such as pH and temperature. The Boc group in the compound is stable under a wide range of conditions, making it suitable for use in various environments . The compound can be deprotected under acidic conditions , which should be taken into account when using it.

Safety and Hazards

Boc-DL-Proline ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

特性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLKOLOJLBQDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479968 |

Source

|

| Record name | Boc-DL-Proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DL-Proline ethyl ester | |

CAS RN |

125347-83-3 |

Source

|

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-DL-Proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)